5-Hydroxy-4-(m-tolyl)isoquinolin-1(2H)-one
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Overview
Description
5-Hydroxy-4-(m-tolyl)isoquinolin-1(2H)-one: is a chemical compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(m-tolyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Benzaldehyde derivatives and amines.
Reaction Steps:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for cost-effectiveness and efficiency. This might involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-(m-tolyl)isoquinolin-1(2H)-one: can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Reduction of the isoquinolinone ring or the hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation with bromine or chlorination with chlorine gas.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
5-Hydroxy-4-(m-tolyl)isoquinolin-1(2H)-one:
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-(m-tolyl)isoquinolin-1(2H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Isoquinolin-1(2H)-one: The parent compound without the hydroxyl and m-tolyl groups.
4-Phenylisoquinolin-1(2H)-one: Similar structure with a phenyl group instead of m-tolyl.
5-Hydroxyisoquinolin-1(2H)-one: Similar structure without the m-tolyl group.
Uniqueness
5-Hydroxy-4-(m-tolyl)isoquinolin-1(2H)-one: is unique due to the presence of both the hydroxyl group at the 5-position and the m-tolyl group at the 4-position. These functional groups can significantly influence its chemical reactivity and biological activity, making it distinct from other isoquinolinone derivatives.
Properties
CAS No. |
656234-19-4 |
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Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
5-hydroxy-4-(3-methylphenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H13NO2/c1-10-4-2-5-11(8-10)13-9-17-16(19)12-6-3-7-14(18)15(12)13/h2-9,18H,1H3,(H,17,19) |
InChI Key |
JMEPOHJLVYEQIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CNC(=O)C3=C2C(=CC=C3)O |
Origin of Product |
United States |
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